molecular formula C29H29N3O5 B2776431 N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 894560-04-4

N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2776431
CAS No.: 894560-04-4
M. Wt: 499.567
InChI Key: XQJGOGQEQBPKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-3-19-4-6-23(7-5-19)31-28(33)18-32-25-16-27-26(36-12-13-37-27)15-20(25)14-21(29(32)34)17-30-22-8-10-24(35-2)11-9-22/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJGOGQEQBPKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic chemistry techniques. The key steps may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the dioxino group via etherification.
  • Attachment of the 4-methoxyphenyl group through nucleophilic substitution.
  • Final acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization.
  • Employment of catalysts to enhance reaction rates.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a similar quinoline core structure.

    Dioxino compounds: Molecules containing the dioxino group.

    Acetamide derivatives: Compounds with the acetamide functional group.

Uniqueness

N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Biological Activity

N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide (CAS Number: 894560-04-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties based on available research.

Chemical Structure and Properties

The molecular formula of the compound is C29H29N3O5C_{29}H_{29}N_{3}O_{5}, with a molecular weight of 499.6 g/mol. The compound features a complex structure that includes a quinoline moiety and a dioxin ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC29H29N3O5C_{29}H_{29}N_{3}O_{5}
Molecular Weight499.6 g/mol
CAS Number894560-04-4

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the quinoline structure followed by functionalization with ethyl and methoxy groups. Specific synthetic pathways are often documented in chemical literature but are not detailed in the current search results.

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For example, phenoxy-N-arylacetamides have been reported to exhibit antimicrobial activity against various bacterial strains . The presence of the quinoline structure may enhance this activity due to its ability to interact with microbial DNA or enzymes.

Anticancer Activity

Research indicates that compounds containing quinoline derivatives have shown promise in anticancer applications. They may act by inhibiting cell proliferation or inducing apoptosis in cancer cells . The specific mechanisms for this compound remain to be thoroughly investigated.

Anti-inflammatory and Analgesic Effects

Similar compounds have exhibited anti-inflammatory and analgesic effects in various studies. The incorporation of methoxy and ethyl groups may influence the compound's interaction with inflammatory pathways .

Case Studies

While specific case studies on this compound were not found in the search results, related compounds have been studied extensively:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of phenoxy-N-aromatic compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones comparable to standard antibiotics .
  • Anticancer Studies : Research on quinoline derivatives has shown that they can induce cell cycle arrest in cancer cell lines such as HeLa and MCF-7. These studies suggest a potential pathway for this compound to exhibit similar effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide, and what critical reaction parameters require optimization?

  • Answer : The synthesis involves multi-step reactions, including cyclization of the quinoline-dioxane core, followed by functionalization of the acetamide and aminomethyl groups. Key steps include:

  • Cyclization : Use of catalysts like BF₃·Et₂O in anhydrous dichloromethane at 0–5°C to form the dioxinoquinoline scaffold .
  • Substitution : Nucleophilic substitution for introducing the 4-methoxyphenylaminomethyl group, requiring controlled pH (7.5–8.5) and anhydrous DMF as solvent .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product with >95% purity .
    • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (cyclization)Prevents side reactions
SolventAnhydrous DMFEnhances solubility of intermediates
Reaction Time12–16 hrs (substitution)Maximizes conversion

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl at δ 3.8 ppm for -OCH₃; quinoline protons at δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 546.215) .
  • HPLC-PDA : Purity assessment and detection of byproducts (e.g., retention time ~12.3 min under gradient conditions) .

Q. Which in vitro models are typically used for preliminary biological activity screening?

  • Answer :

  • Cancer Research : Cytotoxicity assays on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ calculations via MTT assays .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .
  • Data Interpretation : Compare dose-response curves and use ANOVA to validate significance (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) on biological activity?

  • Answer :

  • Step 1 : Synthesize analogs with systematic variations (e.g., substituents at the phenyl ring, acetamide chain length).
  • Step 2 : Test analogs in parallel assays (e.g., kinase inhibition, cytotoxicity).
  • SAR Insights :
SubstituentActivity Trend (IC₅₀, μM)Notes
4-Ethylphenyl2.1 ± 0.3 (EGFR)Enhanced lipophilicity improves membrane permeability
4-Methoxyphenyl1.8 ± 0.2 (VEGFR2)Methoxy group stabilizes hydrogen bonding
  • Computational Modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How should researchers resolve contradictions in cytotoxicity data across different studies (e.g., divergent IC₅₀ values for the same cell line)?

  • Answer : Contradictions often arise from experimental variables:

  • Key Variables to Control :
VariableStandardization Strategy
Cell Passage NumberUse passages 5–15
Serum Concentration10% FBS in all assays
Incubation Time48 hrs for MTT assays
  • Statistical Validation : Apply Bland-Altman analysis to assess inter-lab variability .
  • Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to identify differential gene expression in sensitive vs. resistant cell populations .

Q. What computational strategies are recommended for predicting the compound’s interaction with novel biological targets (e.g., unexplored kinases)?

  • Answer :

  • Molecular Docking : Screen against kinase homology models (SWISS-MODEL) using flexible ligand sampling .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; analyze RMSD and hydrogen bond occupancy .
  • Validation : Compare predictions with experimental kinase profiling data (e.g., DiscoverX panel) .

Methodological Considerations

  • Data Reproducibility : Always report solvent batch numbers (e.g., DMF hygroscopicity impacts reaction kinetics) .
  • Ethical Compliance : Verify cytotoxicity data with ≥3 biological replicates and include negative controls (e.g., DMSO vehicle) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.